Physicochemical Property Comparison
The target compound's computed XLogP3-AA of 2.4 and topological polar surface area (TPSA) of 146 Ų distinguish it from several prominent PI3K thiazole inhibitors, such as PIK-75 (XLogP ≈3.5, TPSA ≈92 Ų) and AS-605240 (XLogP ≈2.1, TPSA ≈104 Ų) [1][2]. While all three fall within favorable oral drug-likeness space, the higher TPSA of CAS 361173-42-4 may correlate with reduced passive membrane permeability relative to these comparators, potentially influencing cell-based assay performance and in vivo exposure. However, no experimental permeability or solubility data exist to validate this computational inference.
| Evidence Dimension | Computed LogP and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; TPSA = 146 Ų |
| Comparator Or Baseline | PIK-75 (XLogP ≈3.5, TPSA ≈92 Ų); AS-605240 (XLogP ≈2.1, TPSA ≈104 Ų) |
| Quantified Difference | TPSA difference: +54 Ų vs PIK-75, +42 Ų vs AS-605240; XLogP difference: -1.1 vs PIK-75, +0.3 vs AS-605240 |
| Conditions | Computed properties via PubChem (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
The elevated TPSA and intermediate lipophilicity may alter solubility and permeability profiles compared to common PI3K tool compounds, which could affect assay compatibility and procurement decisions for cell-based screening.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4062313. Retrieved April 29, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/361173-42-4. View Source
- [2] Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Yu, B. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. https://doi.org/10.1093/nar/gkaa971 View Source
